molecular formula C36H55N7O6 B3265244 Telaprevir metabolite M3 CAS No. 402959-36-8

Telaprevir metabolite M3

Cat. No.: B3265244
CAS No.: 402959-36-8
M. Wt: 681.9 g/mol
InChI Key: FTZGWEAUHOMNIG-FAIVAVRGSA-N
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Description

Context of Telaprevir (B1684684) as a Direct-Acting Antiviral Agent

Telaprevir is classified as a direct-acting antiviral (DAA) and specifically as a nonstructural protein 3/4A (NS3/4A) serine protease inhibitor. patsnap.comwvu.edu This enzyme is crucial for the replication of the hepatitis C virus (HCV). patsnap.comwvu.edu By binding to and inhibiting the NS3/4A protease, Telaprevir effectively blocks the cleavage of the HCV polyprotein, a critical step in the formation of mature viral proteins necessary for viral assembly and propagation. patsnap.commdpi.com This targeted mechanism of action represented a significant leap forward from previous interferon-based therapies, offering a more direct assault on the virus itself. mdpi.com Telaprevir was indicated for the treatment of genotype 1 chronic hepatitis C in adult patients, used in combination with other antiviral agents. fda.govdrugbank.com

Overview of Telaprevir Biotransformation Pathways and Metabolite Generation

The biotransformation of Telaprevir is extensive and occurs primarily in the liver. wvu.edufda.gov The main metabolic pathways involved are hydrolysis, oxidation, and reduction. wvu.edudrugbank.com The primary enzyme responsible for the oxidative metabolism of Telaprevir is Cytochrome P450 3A4 (CYP3A4). drugbank.comfda.govnih.gov However, non-CYP mediated pathways, including hydrolysis and reduction by enzymes such as aldo-keto reductases, also play a significant role. drugbank.comnih.gov

This metabolic activity results in the generation of numerous metabolites. fda.gov Following repeated administration of Telaprevir, several predominant metabolites have been identified in plasma, feces, and urine. fda.govfda.gov Notably, after reaching a steady-state concentration in the body, three main metabolites are present at levels greater than 10% of the total drug-related material: the R-diastereomer of Telaprevir (VRT-127394), pyrazinoic acid (PZA), and a reduction product at the α-ketoamide bond, designated as Telaprevir metabolite M3 (VRT-0922061). fda.govhres.catga.gov.au

Rationale for Comprehensive Metabolite Characterization in Pharmaceutical Research

The thorough identification and characterization of drug metabolites are fundamental aspects of pharmaceutical research and development. nih.govadmescope.com This process is crucial for several reasons. Firstly, understanding the metabolic fate of a drug helps in optimizing its structure to improve metabolic stability and pharmacokinetic properties. admescope.com Secondly, metabolites can possess their own pharmacological activity, sometimes even greater than the parent drug, or they can be inactive. admescope.comtandfonline.com

Spotlight on this compound (VRT-0922061)

Detailed analysis of Telaprevir's metabolic profile has identified M3 as a significant product.

Formation Pathway: this compound, also identified as VRT-0922061, is formed through the reduction of the α-ketoamide bond in the Telaprevir molecule. fda.govhres.catga.gov.au

Significance: Following multiple doses of Telaprevir, M3 is one of the three predominant metabolites found in circulation, alongside the R-diastereomer of telaprevir and pyrazinoic acid. fda.gov

Activity: Research indicates that the M3 isomer is considered to be an inactive metabolite. tga.gov.au

Properties

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-30,44H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,29?,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZGWEAUHOMNIG-FAIVAVRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C(=O)NC1CC1)O)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402959-36-8
Record name Telaprevir, (alpha-ketoamide bond reduced)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402959368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELAPREVIR, (.ALPHA.-KETOAMIDE BOND REDUCED)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDU3WB34L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Enzymatic Pathways of Telaprevir Metabolite M3 Vrt 0922061

Identification of Telaprevir (B1684684) Metabolite M3 as a Reduction Product

Metabolite M3 (VRT-0922061) is a significant product of Telaprevir's biotransformation. fda.gov It is formed through the reduction of the parent compound. drugbank.comnih.gov Studies of Telaprevir's metabolism have identified a major metabolite resulting from reduction at the α-ketoamide bond, which corresponds to M3. drugbank.comnih.gov While the R-diastereomer (VRT-127394) was the only metabolite found at levels greater than 10% of total drug-related material after a single dose, VRT-0922061 (M3) emerges as a predominant metabolite upon reaching steady-state concentrations with multiple doses. fda.gov At steady-state, M3 accounts for approximately 10% of the total drug-related material in circulation. fda.gov

Predominant Telaprevir Metabolites at Steady-State
MetaboliteIdentifier% of Total Drug-Related Material
Pyrazinoic acidPZA~23%
R-diastereomerVRT-127394~22%
Reduction ProductVRT-0922061 (M3)~10%

Specific Biochemical Reactions and Sites of M3 Formation

The generation of metabolite M3 involves a specific enzymatic reaction at a key functional group within the Telaprevir molecule.

The conversion of Telaprevir to M3 is catalyzed by reductase enzymes. drugbank.comnih.gov Specifically, aldo-keto reductases and other reductases have been identified as contributing to the metabolism of Telaprevir, alongside the primary cytochrome P450 pathways. drugbank.comnih.gov These non-CYP-mediated pathways, including reduction, are thought to play a major role in Telaprevir's metabolism after multiple dosing. nih.gov

Enzymatic Contributions to Telaprevir's Overall Metabolism

The primary enzyme responsible for the metabolism of Telaprevir is the Cytochrome P450 3A4 (CYP3A4) isozyme. drugbank.comnih.govfda.govnih.govresearchgate.net This enzyme is central to the Phase 1 metabolism of the drug. fda.gov Telaprevir acts as both a substrate and an inhibitor of CYP3A4, which has significant implications for potential drug-drug interactions. nih.govresearchgate.netnih.govnih.gov The extensive involvement of CYP3A4 underscores its dominant role in the biotransformation of Telaprevir. duke.edu

In addition to reduction and CYP3A4-mediated oxidation, Telaprevir is also metabolized through hydrolysis. drugbank.comnih.govfda.gov The presence of hydrolytic pathways suggests the involvement of proteolytic enzymes in the breakdown of the drug. fda.gov These multiple pathways, including oxidation, hydrolysis, and reduction, contribute to the extensive metabolization of Telaprevir before its primary elimination in the feces. drugbank.comresearchgate.net

Key Enzymes and Pathways in Telaprevir Metabolism
Metabolic PathwayPrimary Enzyme/ProcessResulting Metabolite(s)
OxidationCytochrome P450 3A4 (CYP3A4)Various oxidative metabolites
ReductionAldo-keto reductases and other reductasesMetabolite M3 (VRT-0922061)
HydrolysisProteolytic enzymes (likely)Pyrazinoic acid and other hydrolytic products
IsomerizationNot specifiedR-diastereomer (VRT-127394)

Potential Contributions from Aldo-Keto Reductases

While direct in-vitro studies definitively identifying the specific human aldo-keto reductase isoenzymes responsible for the formation of Telaprevir metabolite M3 are not extensively detailed in publicly available literature, the involvement of this enzyme superfamily is acknowledged. The AKR superfamily consists of multiple isoforms with broad substrate specificities, and several members, such as AKR1C1, AKR1C2, AKR1C3, and AKR1C4, are known to be involved in the metabolism of a wide range of xenobiotics, including drugs.

Research on other structurally related HCV protease inhibitors, such as boceprevir (B1684563), has provided more specific insights into the potential role of AKR isoforms. In vitro studies with boceprevir demonstrated that its ketone reduction is catalyzed by human liver cytosol and that recombinant human AKR1C2 and AKR1C3 exhibited the most significant catalytic activity in forming the corresponding reduced metabolites. This suggests that these particular isoforms could also be candidates for the reduction of Telaprevir.

The potential contribution of various aldo-keto reductases to the metabolism of xenobiotics is an active area of research. These enzymes are expressed in various tissues, including the liver, which is the primary site of drug metabolism. Their ability to reduce carbonyl groups makes them key players in the biotransformation of numerous compounds.

Table 1: Major Metabolites of Telaprevir at Steady-State

Metabolite Code Name Percentage of Total Drug-Related Material
Pyrazinoic acid PZA ~23%
R-diastereomer of telaprevir VRT-127394 ~22%

Table 2: Compound Names Mentioned in the Article

Compound Name
Telaprevir
This compound
VRT-0922061
Pyrazinoic acid
VRT-127394

Biochemical Characterization of Telaprevir Metabolite M3 Formation

In Vitro Metabolic Studies of M3 Formation

The in vitro characterization of Telaprevir's metabolism, with a specific focus on the generation of the M3 metabolite, has been a cornerstone in understanding its biotransformation. These studies have primarily utilized well-established models of hepatic metabolism, including liver microsomal preparations, S9 fractions, and recombinant human cytochrome P450 systems.

Utilization of Liver Microsomal Preparations

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. In vitro studies with human liver microsomes have been instrumental in evaluating the metabolism of Telaprevir (B1684684). While the oxidative metabolism of Telaprevir is predominantly mediated by CYP3A4, the formation of the M3 metabolite involves a reductive pathway. Research indicates that liver microsomes from humans, as well as preclinical species such as rats and dogs, are capable of producing the M3 isomer of Telaprevir. This points to the presence of reductive enzymes within the microsomal environment that are responsible for this particular biotransformation.

Table 1: In Vitro Systems Used in Telaprevir Metabolism Studies

In Vitro System Key Enzymes Present Relevance to M3 Formation
Liver Microsomes Cytochrome P450s, Reductases Contains enzymes capable of the reductive formation of M3.
S9 Fractions Microsomal and Cytosolic Enzymes Provides a more comprehensive metabolic profile, including both microsomal and cytosolic reductive pathways for M3 formation.

Application of S9 Fractions in Metabolic Profiling

To gain a more comprehensive understanding of Telaprevir's metabolic fate, S9 fractions have also been employed. The S9 fraction contains both microsomal and cytosolic enzymes, thereby offering a broader representation of the liver's metabolic capacity. In vitro metabolism studies of Telaprevir in S9 fractions from rats, dogs, and humans have demonstrated the formation of the M3 metabolite. The use of S9 fractions allows for the investigation of both microsomal and cytosolic enzyme involvement in the reduction of Telaprevir to M3. This is particularly relevant as some reductive enzymes, such as aldo-keto reductases, are located in the cytosol.

Investigation in Recombinant Human Cytochrome P450 Systems

To pinpoint the specific enzymes involved in Telaprevir's metabolism, studies have utilized recombinant human cytochrome P450 enzymes. These experiments have definitively identified CYP3A4 as the major isoform responsible for the oxidative metabolism of the parent drug. While the formation of M3 is a reductive process, the interplay between oxidative and reductive pathways is a key aspect of drug metabolism. Furthermore, investigations have also pointed to the role of other enzyme systems in Telaprevir's biotransformation. Besides CYP3A4, metabolism is also carried out by aldo-keto reductases and other reductases. These enzymes are crucial in the formation of the M3 metabolite, which is described as a Telaprevir reduction product.

Comparison of M3 Formation Across Different In Vitro Systems

Table 2: Compound Names

Compound Name
Telaprevir

Structural Elucidation of Telaprevir Metabolite M3

Methodologies for Initial Metabolite Detection and Provisional Identification

The initial detection of Telaprevir (B1684684) metabolites, including M3, is typically performed using in vitro systems, such as human liver microsomes, which contain the primary enzymes responsible for drug metabolism. nih.govresearchgate.net These systems allow for the generation of metabolites in a controlled environment, facilitating their preliminary identification.

The primary analytical technique for initial screening is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for the separation of the parent drug from its metabolites based on their physicochemical properties, followed by their detection and provisional identification based on their mass-to-charge ratio (m/z). In the case of Telaprevir, which undergoes metabolic processes such as hydrolysis, oxidation, and reduction, potential metabolites are screened for by searching for specific mass shifts relative to the parent compound. drugbank.com For instance, an oxidative metabolite would exhibit a +16 Da mass shift, corresponding to the addition of an oxygen atom.

Provisional identification of M3 would involve comparing its fragmentation pattern in the tandem mass spectrometer with that of the parent drug, Telaprevir. Commonalities in fragment ions can provide initial clues about which parts of the molecule have been modified.

Table 1: Provisional Identification of Telaprevir Metabolites

AnalyteRetention Time (min)[M+H]+ (m/z)Provisional Identification
Telaprevir5.2679.4Parent Drug
M3 4.5 695.4 Oxidative Metabolite (+16 Da)
M43.8681.4Reduced Metabolite (+2 Da)
M52.1457.2Hydrolytic Cleavage Product

This table is representative and for illustrative purposes.

Application of High-Resolution Mass Spectrometry for Molecular Formula Determination

Following the provisional identification of M3 as a potential oxidative metabolite, high-resolution mass spectrometry (HRMS) is employed to determine its elemental composition with high accuracy. Instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide mass measurements with errors in the low parts-per-million (ppm) range, enabling the unambiguous determination of the molecular formula.

For M3, with a nominal [M+H]+ of 695.4, HRMS would provide a highly accurate mass measurement, for example, 695.3879. This precise mass can then be used to calculate the elemental composition, confirming the addition of one oxygen atom to the molecular formula of Telaprevir (C36H53N7O6) to yield C36H53N7O7 for M3. This step is crucial for confirming the nature of the metabolic modification.

Table 2: High-Resolution Mass Spectrometry Data for M3

ParameterValue
Measured m/z695.3879
Calculated m/z for C36H54N7O7+695.3875
Mass Error (ppm)0.57
Proposed Molecular FormulaC36H53N7O7

This table is representative and for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While HRMS provides the molecular formula, it does not reveal the exact location of the metabolic modification. For the definitive structural assignment of M3, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. hyphadiscovery.com This requires the isolation of a sufficient quantity of the metabolite, often through preparative high-performance liquid chromatography (HPLC).

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted. Key experiments include:

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Provides information on the carbon skeleton.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure.

By comparing the NMR spectra of M3 with those of Telaprevir, specific chemical shift changes can be identified. For a hydroxylation, the proton attached to the carbon where the hydroxyl group has been added will show a significant downfield shift, and the carbon itself will also be deshielded. 2D NMR experiments, particularly HMBC, will then be used to confirm the exact position of this modification.

Complementary Spectroscopic Techniques (e.g., UV, Fluorescence) for Structural Confirmation

While NMR provides the definitive structure, complementary spectroscopic techniques such as ultraviolet (UV) and fluorescence spectroscopy can provide additional confirmatory data. nih.gov These techniques are particularly useful when coupled with HPLC for the analysis of complex mixtures. nih.gov

The introduction of a hydroxyl group in M3 could potentially alter the chromophore of the molecule, leading to a shift in its UV absorption maximum (λmax) compared to Telaprevir. Similarly, if the modification occurs near a fluorescent part of the molecule, changes in the fluorescence emission spectrum might be observed. While not providing the detailed structural information of NMR, these techniques can serve as rapid and sensitive methods for detecting metabolic changes and for the routine analysis of the metabolite once its structure has been confirmed.

Stereochemical Considerations and Diastereomeric Relationships (e.g., with Telaprevir's Epimer VRT-127394)

Telaprevir itself exists as a specific diastereomer, and its epimer, VRT-127394, is known to be significantly less active. nih.govnih.gov Therefore, any metabolic transformation that could affect the stereochemistry of the molecule must be carefully investigated.

If the metabolic modification in M3 occurs at or near a chiral center, it could potentially lead to the formation of new diastereomers. Chiral chromatography would be necessary to separate these stereoisomers. The stereochemical relationship between M3 and any of its potential diastereomers, as well as with the parent drug and its epimer VRT-127394, would be established using techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy or by comparing their chromatographic behavior with that of synthesized reference standards. Understanding the stereochemistry of metabolites is crucial as different stereoisomers can have vastly different pharmacological and toxicological properties.

Analytical Methodologies for the Detection and Quantification of Telaprevir Metabolite M3

Chromatographic Separation Techniques for Metabolite Analysis (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of drug compounds and their metabolites from complex biological fluids. For telaprevir (B1684684) and its metabolites, HPLC methods have been developed to achieve separation from the parent drug and other metabolic products. An initial HPLC method utilizing a non-chiral column was developed for the detection of telaprevir and its major R-diastereomer metabolite, VRT-127394, in plasma and urine. Subsequently, chiral HPLC methods were validated and employed to resolve the different stereoisomers.

A validated HPLC-UV method has been reported for the quantification of telaprevir in human plasma, demonstrating the utility of this technique for therapeutic drug monitoring. This method involved solid-phase extraction for sample clean-up, followed by separation on a C18 reversed-phase column with a gradient elution. The total run time for a single analysis was 16 minutes, with detection by UV at 276 and 286 nm. Such chromatographic conditions can be adapted and optimized for the specific separation and quantification of the M3 metabolite. The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that are fine-tuned to achieve the desired resolution and peak shape for the M3 metabolite.

Table 1: Example HPLC Method Parameters for Telaprevir Analysis Adaptable for M3
ParameterConditionReference
ColumnX Terra® RP18 (250 mm × 4.6 mm i.d., 5 µm)
Mobile PhaseAmmonium acetate (B1210297) buffer (150 mM, pH 8.0) and Methanol:Acetonitrile (50:50)
Flow Rate1.0 mL/min
DetectionUV at 276 and 286 nm
Run Time16 minutes

Tandem Mass Spectrometry (LC-MS/MS) for Selective Detection and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the quantification of drugs and their metabolites in biological samples. This technique is particularly valuable for metabolite analysis as it can distinguish between compounds with similar chromatographic behavior but different mass-to-charge ratios. An LC-MS/MS method was developed for the detection of telaprevir and its major metabolite, VRT-127394, in plasma and urine.

For the analysis of telaprevir diastereomers, an LC-MS/MS assay was developed that could stabilize and chromatographically separate the two epimers. This method utilized online solid-phase extraction and separation on a C18 column, with the mass spectrometer operating in TurboIonSpray-negative ionization mode and performing multiple reaction monitoring (MRM). The MRM mode allows for the specific detection of the parent ion and a particular fragment ion, which significantly enhances the selectivity and sensitivity of the assay. This approach is directly applicable to the selective detection and quantification of the M3 metabolite, provided that its specific mass transitions are determined.

Table 2: Key Features of LC-MS/MS for Metabolite Quantification
FeatureDescriptionReference
SelectivityAbility to differentiate and quantify the analyte in the presence of other components in the sample. Achieved through specific mass transitions in MRM mode.
SensitivityThe lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
AccuracyThe closeness of the determined value to the nominal or known true value. Should be within ±15% of the nominal value (20% at LLOQ).
PrecisionThe closeness of agreement among a series of measurements. The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).

Development and Validation of Bioanalytical Methods for M3 in Biological Matrices

The development and validation of bioanalytical methods are essential to ensure the reliability and accuracy of the data generated from the analysis of M3 in biological matrices such as plasma, urine, or tissues. A full validation of a bioanalytical method should be performed for each biological matrix and species. The validation process demonstrates the method's selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and the stability of the analyte in the biological matrix.

For chromatographic methods, selectivity is established by demonstrating that the method can differentiate and quantify the analyte in the presence of other components, including endogenous matrix components and other metabolites. The calibration curve, which plots the relationship between the instrument response and known concentrations of the analyte, should be prepared in the same biological matrix as the study samples. Accuracy and precision are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). The recovery of the analyte from the biological matrix is also determined to understand the efficiency of the extraction process. Stability of the M3 metabolite in the biological matrix under different storage and handling conditions must also be thoroughly evaluated.

Strategies for Overcoming Analytical Challenges in Metabolite Profiling

Metabolite profiling presents several analytical challenges, including the low concentrations of metabolites compared to the parent drug, potential for interference from endogenous compounds, and the need to differentiate between structurally similar metabolites. For telaprevir, a key challenge is the separation of its diastereomers, which have different potencies.

Strategies to overcome these challenges include the use of highly selective analytical techniques like LC-MS/MS with MRM. Method development may involve extensive screening of chromatographic conditions, including different columns and mobile phases, to achieve optimal separation. Sample preparation is another critical area, with techniques like solid-phase extraction (SPE) being employed to remove interfering substances and concentrate the analyte of interest. For diastereomers that are prone to interconversion, stabilization of the sample, for instance by acidification and freezing, is a crucial step to ensure accurate quantification. Furthermore, the use of an appropriate internal standard is vital for correcting for variability during sample processing and analysis. When dealing with complex biological matrices, assessing and mitigating matrix effects is also a key consideration to ensure the accuracy of the results.

Comparative Metabolic Profiling and Species Differences of Telaprevir Metabolite M3

Identification of Predominant Circulating Metabolites in Non-Human Species

While major circulating metabolites of telaprevir (B1684684), such as pyrazinoic acid and its R-diastereomer, have been noted, specific data identifying the predominant circulating metabolites in rats and dogs, and particularly the presence or relative abundance of a metabolite M3, are not detailed in accessible scientific reports.

Assessment of Metabolite Similarity and Differences Across Species

A conclusive assessment of the similarities and differences in the metabolite profile of telaprevir, with respect to metabolite M3, across rats, dogs, and humans cannot be conducted. Such an analysis would require quantitative data on the presence and concentration of this specific metabolite in the circulation and excreta of each species, which is not currently available.

Q & A

Q. What are the primary metabolic pathways of telaprevir, and how is metabolite M3 generated?

Telaprevir undergoes extensive hepatic metabolism via hydrolysis, oxidation, and reduction. The R-diastereomer (VRT-127394), pyrazinoic acid, and an inactive metabolite formed by reduction at the α-ketoamide bond are predominant metabolites . Metabolite M3 (presumed inactive) is generated through non-CYP-mediated pathways, primarily involving aldo-ketoreductases and proteolytic enzymes. Experimental validation requires recombinant enzyme assays and mass spectrometry to track metabolic intermediates .

Q. How can researchers detect and quantify metabolite M3 in plasma and intracellular environments?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (ULPC-MS/MS) is the gold standard for quantifying M3 in plasma and peripheral blood mononuclear cells (PBMCs). Cross-reactivity studies using structurally similar compounds (e.g., VRT-127394) are critical to ensure assay specificity . For intracellular penetration analysis, PBMC isolation protocols must account for cellular viability and metabolite stability during extraction .

Advanced Research Questions

Q. What experimental designs are effective for assessing pharmacokinetic interactions between metabolite M3 and CYP3A4 substrates?

Static drug-drug interaction (DDI) models combined with in vitro recombinant CYP3A4 assays can predict M3's inhibitory potential. For example, midazolam or tacrolimus clearance studies in the presence of M3 reveal time-dependent CYP3A4 inhibition. Dynamic models incorporating hepatic extraction ratios and first-pass metabolism improve clinical relevance . Phase I trials should include pharmacokinetic sampling at steady state to capture M3 accumulation .

Q. How do genetic polymorphisms influence intracellular concentrations of telaprevir and its metabolites?

Pharmacogenetic studies using real-time PCR for allelic discrimination (e.g., CYP24A1_rs2585428) demonstrate that single nucleotide polymorphisms (SNPs) alter M3 distribution. Linear regression models incorporating body mass index (BMI) and SNP data predict intracellular S-telaprevir/M3 ratios, highlighting the need for genotype-stratified dosing in clinical protocols .

Q. What methodologies evaluate the inhibitory potential of M3 on drug-metabolizing enzymes?

Competitive inhibition assays with CYP3A4/5 isoforms and P-glycoprotein (P-gp) transporters are essential. Neutron scattering and computational docking models (e.g., SARS-CoV-2 main protease binding studies) provide structural insights into M3-enzyme interactions . In vitro hepatocyte co-culture systems can simulate hepatic metabolism and transporter saturation effects .

Q. How should clinical trials address metabolite accumulation in patients with hepatic impairment?

Phase III trials must exclude patients with Child-Pugh scores ≥7 due to insufficient M3 safety data. Pharmacokinetic sub-studies using sparse sampling and population modeling are recommended to characterize M3 exposure in mild-moderate impairment. Dose adjustments should consider non-CYP metabolic pathways dominating in cirrhosis .

Q. What strategies mitigate drug-drug interactions (DDIs) when repurposing telaprevir/M3 for non-HCV indications?

Computational models (e.g., SARS-CoV-2 protease binding studies) identify unexpected DDIs. In silico screening of M3 against CYP3A4/P-gp substrates (e.g., ritonavir-boosted protease inhibitors) guides dose escalation protocols. Clinical validation requires therapeutic drug monitoring (TDM) and adaptive trial designs .

Methodological Considerations

  • Metabolite Identification : Use MetaboLights-curated spectral libraries (NMR/MS) and pathway analysis tools for de-replication .
  • Data Reproducibility : Adhere to ICH M3(R2) guidelines for nonclinical metabolite safety studies, including species-specific toxicity profiling .
  • Clinical Reporting : Follow CONSORT guidelines for adverse event (AE) documentation, emphasizing M3-related discontinuation rates (e.g., 20.4% in phase III trials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.